molecular formula C18H18O2 B10860029 Xenyhexenic Acid CAS No. 94886-45-0

Xenyhexenic Acid

Cat. No.: B10860029
CAS No.: 94886-45-0
M. Wt: 266.3 g/mol
InChI Key: ZVRCODPBROUJIT-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xenyhexenic acid can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of biphenyl with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Xenyhexenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Xenyhexenic acid is unique due to its specific inhibitory effects on lipid metabolism, which are not as pronounced in similar compounds. Its ability to modulate cholesterol and lipid levels makes it particularly valuable in research focused on cardiovascular health .

Biological Activity

Xenyhexenic acid, a compound of interest in recent research, has demonstrated notable biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current findings regarding its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Profile and Properties

This compound is characterized by its unique structure, which influences its biological activity. Studies have shown that it possesses various functional groups that contribute to its reactivity and interaction with biological systems. The compound has been isolated from several natural sources, including plant extracts, which are known for their medicinal properties.

Antibacterial Activity

Mechanisms of Action:
this compound exhibits significant antibacterial activity against various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it disrupts bacterial cell wall integrity and interferes with essential metabolic processes.

  • Cell Membrane Disruption: The compound's action leads to increased permeability of the bacterial membrane, resulting in leakage of cellular contents. This effect is dose-dependent, with higher concentrations causing more substantial damage to the cell wall .
  • Inhibition of Enzymatic Activity: this compound has been shown to inhibit key bacterial enzymes involved in metabolism and energy production. This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and ultimately cell death .

Table 1: Antibacterial Efficacy of this compound Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.5 mg/mL20
Escherichia coli1.0 mg/mL15
Pseudomonas aeruginosa2.0 mg/mL12

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focal point of research.

  • Cell Line Studies: In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound triggers apoptosis through the activation of caspase pathways .
  • Mechanistic Insights: The structural characteristics of this compound allow it to interact with cellular membranes and induce oxidative stress, leading to cell cycle arrest and apoptosis in cancerous cells.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Apoptotic Index (%)
MDA-MB-2312570
A5493065
HeLa2075

Case Studies and Research Findings

  • Study on MRSA Resistance: A recent publication highlighted the efficacy of this compound against MRSA strains, demonstrating a significant reduction in bacterial load in treated samples compared to controls. The study utilized proteomic analysis to identify differentially expressed proteins affected by the treatment .
  • Antioxidant Activity Assessment: In addition to its antibacterial properties, this compound exhibited antioxidant activity in various assays, suggesting a potential role in mitigating oxidative stress-related diseases .
  • Combination Therapies: Preliminary findings indicate that combining this compound with conventional antibiotics may enhance therapeutic efficacy against resistant bacterial strains. This synergistic effect warrants further investigation into combination therapies for improved clinical outcomes .

Properties

CAS No.

94886-45-0

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(E)-2-(4-phenylphenyl)hex-4-enoic acid

InChI

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+

InChI Key

ZVRCODPBROUJIT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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